molecular formula C5H7BrO3 B1611264 Methyl 2-bromo-3-oxobutanoate CAS No. 3600-18-8

Methyl 2-bromo-3-oxobutanoate

Cat. No.: B1611264
CAS No.: 3600-18-8
M. Wt: 195.01 g/mol
InChI Key: ZWBZYFBEOOKNPH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-oxobutanoate is an organic compound with the molecular formula C5H7BrO3 It is a brominated ester that contains both a bromine atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-oxobutanoate can be synthesized through the bromination of methyl acetoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromine to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-oxobutanoate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed:

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 2-bromo-3-hydroxybutanoate.

    Hydrolysis: 2-bromo-3-oxobutanoic acid and methanol.

Scientific Research Applications

Methyl 2-bromo-3-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The enolate intermediate formed during reactions with bases is a key species that facilitates many of its transformations.

Comparison with Similar Compounds

    Ethyl 2-bromo-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-bromo-2-oxobutanoate: Similar structure but with the bromine atom at a different position.

    Methyl 2-chloro-3-oxobutanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: Methyl 2-bromo-3-oxobutanoate is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity patterns. The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Additionally, the carbonyl group allows for enolate formation, enabling various carbon-carbon bond-forming reactions.

Properties

IUPAC Name

methyl 2-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBZYFBEOOKNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516410
Record name Methyl 2-bromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3600-18-8
Record name Methyl 2-bromo-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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